molecular formula C19H20N4O4S2 B2866580 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide CAS No. 1448077-71-1

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2866580
CAS No.: 1448077-71-1
M. Wt: 432.51
InChI Key: IZZAKWONJNLKLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. It also includes studying how the compound behaves under various conditions .

Scientific Research Applications

Biological Activity and Hybrid Compounds

Sulfonamides represent a crucial class of compounds with wide-ranging pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. These compounds can be part of hybrid molecules, where the sulfonamide group is combined with various organic moieties such as coumarin, isoxazole, pyrazole, and quinoline, leading to a significant diversity in biological activities. Such hybrid compounds are designed to target multiple biological pathways, potentially offering synergistic effects or improved pharmacological profiles (Ghomashi et al., 2022).

Antimicrobial and Antimalarial Activities

Sulfonamide derivatives, especially those incorporating pyrazole and quinoline scaffolds, have shown promising antimicrobial and antimalarial activities. The synthesis of novel compounds in this category has led to the identification of potential therapeutic agents against Plasmodium falciparum and various pathogenic microbes. This research direction underscores the importance of sulfonamides in developing new antimicrobial and antimalarial agents, contributing to the global fight against infectious diseases (Unnissa et al., 2015).

Anticancer Potential

Sulfonamide compounds have also been explored for their anticancer potential, particularly through mechanisms involving oxidative stress induction and glutathione depletion in cancer cells. Specific sulfonamide derivatives have exhibited cytotoxic effects against various cancer cell lines, including leukemia, melanoma, glioblastoma, and breast cancer cells. This area of research highlights the potential of sulfonamide-based compounds as novel anticancer agents, offering new avenues for therapeutic intervention (Madácsi et al., 2013).

Enzyme Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of various enzymes, such as phenylethanolamine N-methyltransferase (PNMT) and carbonic anhydrase. These compounds offer a valuable tool for probing enzyme function and have potential therapeutic applications in treating diseases associated with enzyme dysregulation. The specificity and potency of these inhibitors underscore the versatility of sulfonamides in medicinal chemistry and drug discovery (Grunewald et al., 2005).

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information about toxicity, flammability, environmental impact, and appropriate safety precautions .

Future Directions

This involves predicting or suggesting future research directions. For a chemical compound, this could involve suggesting potential applications, further studies to understand its properties, or ways to improve its synthesis .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-22-14-18(13-20-22)28(24,25)21-16-10-9-15-6-5-11-23(19(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZAKWONJNLKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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